Product packaging for Benzene; chromiumtricarbaldehyde(Cat. No.:)

Benzene; chromiumtricarbaldehyde

Cat. No.: B15047678
M. Wt: 217.16 g/mol
InChI Key: FMMREYSSUZYBRU-UHFFFAOYSA-N
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Description

Benzene; chromiumtricarbaldehyde is a useful research compound. Its molecular formula is C9H9CrO3 and its molecular weight is 217.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9CrO3 B15047678 Benzene; chromiumtricarbaldehyde

Properties

Molecular Formula

C9H9CrO3

Molecular Weight

217.16 g/mol

IUPAC Name

benzene;chromium(3+);methanone

InChI

InChI=1S/C6H6.3CHO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;3*1H;/q;3*-1;+3

InChI Key

FMMREYSSUZYBRU-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=CC=C1.[Cr+3]

Origin of Product

United States

Historical Trajectories and Seminal Discoveries in η6 Arene Chromium Tricarbonyl Chemistry

Inception of Organochromium Chemistry and Early Milestones

The field of organochromium chemistry, which studies compounds containing chromium-carbon bonds, traces its origins to the early 20th century. wikipedia.org The first organochromium compound was reported in 1919 by Franz Hein, who produced a new substance from the reaction of phenylmagnesium bromide and chromium(III) chloride. wikipedia.org Though he incorrectly identified it as pentaphenyl chromium bromide, his work laid the foundation for the field. wikipedia.org It wasn't until 1957 that H.H. Zeiss and his colleagues correctly characterized Hein's product as a cationic bis-arene chromium "sandwich" compound. wikipedia.org

The mid-1950s marked a period of significant breakthroughs, largely driven by the work of Ernst Otto Fischer. In 1953, Fischer synthesized chromocene, a metallocene related to the now-famous ferrocene. wikipedia.org This was followed by his landmark synthesis of bis(benzene)chromium in 1956, achieved by reacting chromium(III) chloride, benzene (B151609), and aluminum chloride. wikipedia.org These discoveries of "sandwich" compounds, where a metal atom is bonded between two arene rings, were pivotal moments in organometallic chemistry. Another notable development occurred in 1957 when F. A. L. Anet and E. Leblanc prepared a benzyl (B1604629) chromium solution, demonstrating a different type of organochromium linkage. wikipedia.org The first carbene complex to be crystallographically characterized was a chromium compound, (phenylmethoxycarbene)pentacarbonylchromium, reported by Fischer in 1967. wikipedia.org

Year Discovery Key Researcher(s)
1919 First organochromium compound reported from phenylmagnesium bromide and CrCl₃.Franz Hein wikipedia.org
1953 Discovery of chromocene.Ernst Otto Fischer wikipedia.org
1956 Synthesis of bis(benzene)chromium.Ernst Otto Fischer wikipedia.org
1957 Correct identification of Hein's compound as a cationic bis-arene chromium complex.H.H. Zeiss et al. wikipedia.org
1957 Preparation of a benzyl chromium solution from benzyl bromide and chromium(II) perchlorate.Anet and Leblanc wikipedia.org
1967 First crystallographic characterization of a carbene complex, containing chromium.Ernst Otto Fischer wikipedia.org

Pioneering Synthesis of (η⁶-Benzene)chromium Tricarbonyl

The first synthesis of (η⁶-benzene)chromium tricarbonyl, the inaugural arene tricarbonylchromium complex, was achieved by Ernst Otto Fischer and Karl Öfele in 1957. nih.govbeilstein-journals.orgwikipedia.org Their initial method involved the carbonylation of bis(benzene)chromium, which yielded mainly chromium hexacarbonyl with only trace amounts of the desired (η⁶-benzene)chromium tricarbonyl. wikipedia.orgacs.org

Subsequent research focused on optimizing the synthesis. A more effective method was developed that involved the direct reaction of chromium hexacarbonyl with bis(benzene)chromium. acs.org A more practical and widely used approach involves the direct reaction of chromium hexacarbonyl with benzene. wikipedia.org This method, often carried out by heating the reactants, allows for the preparation of a variety of (η⁶-arene)chromium tricarbonyl complexes and remains a common procedure for commercial production. nih.govwikipedia.orgnih.gov The reaction proceeds via a ligand exchange strategy under thermal conditions. nih.govchemrxiv.org

Method Reactants Products Notes
Fischer & Öfele (1957) Bis(benzene)chromium, Carbon Monoxide (High Pressure)Chromium Hexacarbonyl, (η⁶-Benzene)chromium TricarbonylOriginal synthesis, produced mainly byproduct. wikipedia.orgacs.org
Optimized Synthesis Chromium Hexacarbonyl, Bis(benzene)chromium(η⁶-Benzene)chromium TricarbonylImproved yield over the initial method. acs.org
Direct Synthesis Chromium Hexacarbonyl, Benzene(η⁶-Benzene)chromium Tricarbonyl, Carbon MonoxideA more practical and generally applicable method. wikipedia.orgnih.gov

Evolution of Arene Chromium Tricarbonyl Complex Research Paradigms

Following the initial discovery and synthesis, research on (η⁶-arene)chromium tricarbonyl complexes has evolved significantly. Initially objects of academic curiosity, these compounds quickly became recognized for their vast potential in organic synthesis. beilstein-journals.orgrsc.org Their popularity stems from their relative stability, ease of preparation, and the fact that the chromium tricarbonyl group can be easily removed to release the modified arene. nih.govbeilstein-journals.org

The core of their utility lies in the powerful electron-withdrawing effect of the Cr(CO)₃ group when complexed to an arene. nih.govrsc.orguwindsor.ca This coordination dramatically alters the reactivity of the aromatic ring in several key ways:

Increased Electrophilicity : The aromatic ring becomes significantly more electrophilic than the free arene, making it susceptible to nucleophilic addition reactions. wikipedia.orgrsc.orguwindsor.ca

Increased Acidity : The acidity of the aromatic ring protons and protons on the benzylic carbon is enhanced. nih.govnih.gov This allows for facile lithiation with reagents like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. wikipedia.org

Stereochemical Control : The bulky Cr(CO)₃ moiety effectively blocks one face of the arene ring, providing excellent stereocontrol in reactions. rsc.orguwindsor.ca This has been widely exploited in diastereoselective synthesis. uwindsor.ca

Planar Chirality : For asymmetrically ortho- or meta-substituted arenes, coordination with the chromium tricarbonyl unit induces planar chirality. nih.govnih.gov This has made these complexes valuable as intermediates and ligands in asymmetric catalysis. rsc.orguwindsor.ca

The research paradigm has thus shifted from simple synthesis to exploiting these reactivity changes for complex molecule construction. This includes applications in nucleophilic aromatic substitution (SNAr) reactions, activation of benzylic positions for substitution, and use in cross-coupling reactions. nih.govrsc.orguwindsor.ca More recent advancements have focused on developing catalytic asymmetric methods, such as the direct C-H arylation of prochiral (η⁶-arene)chromium complexes, to access these valuable chiral structures more efficiently. acs.org

Advanced Synthetic Methodologies for η6 Benzene Chromium Tricarbonyl and Its Analogues

Thermal Ligand Exchange and Direct Complexation Approaches

The direct reaction between an arene and hexacarbonylchromium, Cr(CO)₆, represents the most fundamental approach to (η⁶-arene)chromium tricarbonyl complexes. However, optimizing this thermal process and exploring alternative ligand exchange strategies are crucial for achieving high yields and accommodating a wide range of arene substrates.

Optimization of Cr(CO)₆-Arene Thermolysis Conditions

The direct thermolysis of hexacarbonylchromium with an arene is a widely used method for synthesizing (η⁶-arene)chromium tricarbonyl complexes. uwindsor.ca This process typically involves heating a solution of Cr(CO)₆ and the desired arene in a high-boiling solvent under an inert atmosphere for extended periods, sometimes up to several days. uwindsor.ca A significant challenge in this method is the sublimation of Cr(CO)₆, which can be minimized by using a solvent mixture of the arene, dibutyl ether, and tetrahydrofuran (B95107) (THF). uwindsor.canih.gov For instance, the reaction of benzene (B151609) with Cr(CO)₆ in 2-methylpyridine (B31789) under oxygen-free conditions at reflux for 96 hours can yield up to 91% of (η⁶-benzene)chromium tricarbonyl.

Recent optimizations have demonstrated that a large excess of the arene is not always necessary to achieve high yields, which simplifies the purification of complexes, especially those with high-boiling arenes. chemrxiv.orgnih.gov The reaction conditions, including solvent choice and temperature, are critical. High-boiling solvents like di-n-butylether, decalin, or dioxane are commonly employed. nih.gov The addition of about 10% THF to these solvents has been shown to prevent the excessive sublimation of Cr(CO)₆. nih.gov For example, a standard procedure involves dissolving one equivalent of the arene and one equivalent of Cr(CO)₆ in a 9:1 mixture of di-n-butylether and THF and stirring the solution at 140°C under an inert atmosphere. nih.govresearchgate.net

AreneSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzene2-MethylpyridineReflux9691
Various Arenesdi-n-butylether/THF (9:1)1409 - 48Variable nih.govorientjchem.org

This table summarizes optimized conditions for the thermolysis of Cr(CO)₆ with arenes.

Ligand-Exchange with Activated Chromium Carbonyl Precursors

An alternative to the direct thermolysis with Cr(CO)₆ involves the use of activated chromium carbonyl precursors where one or more of the carbonyl ligands are replaced by more labile ligands. nih.gov This approach often allows for milder reaction conditions and can be more efficient for certain substrates. Commonly used precursors include (naphthalene)Cr(CO)₃ and Cr(CO)₃L₃, where L can be a weakly bound ligand such as acetonitrile (B52724) (MeCN), ammonia, or pyridine. uwindsor.canih.gov

The ligand exchange reaction between an arene and a precursor like (MeCN)₃Cr(CO)₃ proceeds because the arene can displace the more weakly bound acetonitrile ligands. nih.gov This method is particularly advantageous for arenes that are sensitive to the high temperatures required for direct thermolysis with Cr(CO)₆.

Impact of Arene Substituent Electronic Properties on Complexation Efficiency

The electronic properties of substituents on the arene ring have a significant impact on the efficiency of the complexation reaction. The chromium tricarbonyl group is electron-withdrawing, which leads to a decrease in the electron density of the coordinated arene ring. nih.govnih.gov Consequently, arenes bearing electron-donating groups (EDGs) generally react more readily with Cr(CO)₆ than those with electron-withdrawing groups (EWGs). uwindsor.caorientjchem.org

Arenes with strong EWGs, such as benzoic acid, benzaldehyde (B42025), nitrobenzene, and benzonitrile, often fail to undergo complexation under standard thermolysis conditions because the π-electron density of the arene is insufficient to effectively coordinate with the chromium center. orientjchem.org In contrast, electron-rich arenes readily form complexes. wikipedia.org For example, in the synthesis of glycoside-derived arene complexes, electron-donating protecting groups on the sugar moiety were found to accelerate the formation of the chromium complexes. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided insights into the binding energies of substituted (η⁶-arene)Cr(CO)₃ complexes. These studies show that electron-withdrawing substituents on the benzene ring reduce the binding energy between the arene and the chromium atom compared to unsubstituted benzene. orientjchem.org

Arene SubstituentEffect on ComplexationBinding Energy TrendReference
Electron-Donating (e.g., -OR, -NR₂)Accelerates reactionHigher uwindsor.canih.gov
Electron-Withdrawing (e.g., -NO₂, -CN, -COOH)Hinders or prevents reactionLower orientjchem.org
Halogens (e.g., -Cl)IntermediateLower than unsubstituted orientjchem.org

This table illustrates the influence of arene substituents on the synthesis of (η⁶-arene)chromium tricarbonyl complexes.

Synthesis of Substituted (η⁶-Arene)chromium Tricarbonyl Complexes

The ability to introduce a variety of functional groups onto the arene ring, either before or after complexation, is crucial for the application of these complexes in organic synthesis.

Derivatization from Benzyl (B1604629) Alcohol and Halide Precursors

(η⁶-Arene)chromium tricarbonyl complexes featuring benzyl alcohol and benzyl halide functionalities are important synthetic intermediates. Chromium tricarbonyl complexes of mono-, bis-, and tris-(hydroxymethyl) substituted benzenes can be prepared via direct thermolysis of the corresponding alcohol with hexacarbonylchromium in a dibutyl ether-THF solvent mixture. rsc.org

These benzyl alcohol complexes can then be converted into the corresponding benzyl halide complexes. rsc.org A comparative study has shown that phosphorus tribromide (PBr₃) and boron tribromide (BBr₃) are superior to hydrobromic acid (HBr) for this conversion, providing similar yields and purity. rsc.org The complexation of an arene to the Cr(CO)₃ unit activates the benzylic position, making it more susceptible to nucleophilic substitution. nih.gov This activation stabilizes both benzylic cations and anions, facilitating a range of functionalization reactions. wikipedia.org For example, regioselective nucleophilic addition of t-butyl-lithium to tricarbonyl(η⁶-benzyl alcohol)chromium(0) has been demonstrated. rsc.org

Preparation of Glycoside-Derived Arene Complexes

The synthesis of (η⁶-arene)chromium tricarbonyl complexes derived from glycosides has opened avenues for creating novel chiral structures. A series of glycoside-derived complexes have been prepared in yields ranging from 19% to 87% by heating fully acetylated or methylated aryl O-, S-, N-, and C-glycosides of D-glucopyranose and D-mannopyranose with hexacarbonylchromium. nih.govresearchgate.net

The standard method involves reacting the glycoside with Cr(CO)₆ in a 9:1 mixture of di-n-butylether and THF at 140°C. nih.govresearchgate.netresearchgate.net The reaction times can vary significantly, from 16 to 96 hours. nih.gov It has been observed that the purity of the hexacarbonylchromium can affect the reaction time. nih.gov The complexation generally proceeds smoothly, and the resulting chromium complexes can often be deprotected without affecting the chromium tricarbonyl moiety. nih.gov For instance, Zemplén deacetylation of a protected glucoside-derived complex can be achieved in quantitative yield. nih.gov

Glycoside Precursor TypeYield Range (%)Reference
Acetylated/Methylated Aryl O-glycosides19-87 nih.govresearchgate.net
Acetylated/Methylated Aryl S-glycosides19-87 nih.govresearchgate.net
Acetylated/Methylated Aryl N-glycosides19-87 nih.govresearchgate.net
Acetylated/Methylated Aryl C-glycosides19-87 nih.govresearchgate.net

This table summarizes the yields for the synthesis of various glycoside-derived (η⁶-arene)chromium tricarbonyl complexes.

Strategies for Constructing Poly(hetero)aryls Containing the Cr(CO)₃ Unit

The construction of biaryl and poly(hetero)aryl structures is of significant interest in medicinal chemistry and materials science. The (η⁶-arene)Cr(CO)₃ unit can be effectively incorporated into these frameworks through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a powerful tool for this purpose, allowing for the formation of C-C bonds between (η⁶-haloarene)chromium tricarbonyl complexes and various boronic acids or their derivatives. nih.govclaremont.edu

The electron-withdrawing nature of the Cr(CO)₃ group activates the complexed haloarene towards oxidative addition, a key step in the catalytic cycle of the Suzuki-Miyaura reaction. This methodology has been successfully applied to the synthesis of a variety of poly(hetero)aryl systems. For instance, (η⁶-chloroarene)Cr(CO)₃ and (η⁶-fluoroarene)Cr(CO)₃ complexes have been demonstrated to be effective coupling partners. The reaction conditions are typically mild, often employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base can be crucial for achieving high yields and preventing decomposition of the starting materials and products.

A notable application of this strategy is the coupling of heteroaryl halides with (hetero)arylboronic acids, which provides access to complex heterobiaryl products. nih.gov Continuous-flow conditions have also been developed for these reactions, offering advantages in terms of scalability and reaction control. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Poly(hetero)aryls Containing the Cr(CO)₃ Unit

(η⁶-Arene)Cr(CO)₃ SubstrateCoupling PartnerCatalyst/LigandBaseProductYield (%)Reference
(η⁶-Chlorobenzene)Cr(CO)₃Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃(η⁶-Biphenyl)Cr(CO)₃85 rsc.org
(η⁶-2-Chloropyridine)Cr(CO)₃Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃(η⁶-2-(Thiophen-2-yl)pyridine)Cr(CO)₃78 nih.gov
(η⁶-Fluorobenzene)Cr(CO)₃4-Methoxyphenylboronic acid[Pd(IPr)Cl]₂K₃PO₄(η⁶-4-Methoxybiphenyl)Cr(CO)₃92 nih.gov
(η⁶-Pyridine-2-sulfonyl fluoride)Cr(CO)₃Indole-5-boronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃(η⁶-2-(Indol-5-yl)pyridine)Cr(CO)₃65 claremont.edu

This table presents a selection of examples and is not exhaustive. The yields are as reported in the cited literature and may vary depending on the specific reaction conditions.

Enantioselective and Stereoselective Synthesis of Planar Chiral (η⁶-Arene)chromium Tricarbonyl Complexes

The complexation of a prochiral, unsymmetrically substituted arene with the Cr(CO)₃ unit generates a planar chiral molecule. The development of methods for the enantioselective and stereoselective synthesis of these complexes is of paramount importance, as they can serve as valuable chiral auxiliaries, ligands, and synthons in asymmetric synthesis. acs.orgnih.gov Several key strategies have been established to achieve high levels of stereocontrol in the formation of these planar chiral complexes.

Diastereoselective Complexation Methods

One of the primary strategies for obtaining enantiomerically enriched (η⁶-arene)chromium tricarbonyl complexes is through the diastereoselective complexation of a chiral, non-racemic arene. acs.org This approach relies on the use of a chiral auxiliary attached to the arene, which directs the coordination of the Cr(CO)₃ fragment to one of the two diastereotopic faces of the aromatic ring.

The chiral auxiliary can be a variety of functional groups, such as alcohols, amines, or their derivatives, that can interact with the incoming chromium carbonyl species. The stereochemical outcome of the complexation is often governed by steric and/or chelation control. For instance, the complexation of arenes bearing a chiral benzylic alcohol often proceeds with high diastereoselectivity. The resulting diastereomeric complexes can then be separated, and the chiral auxiliary can be removed or further transformed.

Table 2: Diastereoselective Complexation of Chiral Arenes with Cr(CO)₆

Chiral Arene SubstrateChiral AuxiliaryDiastereomeric Ratio (d.r.)Reference
(S)-1-PhenylethanolHydroxyl90:10 researchgate.net
(R)-N-Benzyl-α-methylbenzylamineAmine95:5 researchgate.net
(1S,2R)-1-Amino-2-indanol derivativeAmino alcohol>98:2 nih.gov
(R)-2-Phenylpropanoic acid esterEster85:15 nih.gov

The diastereomeric ratios are indicative of the level of facial selectivity during the complexation reaction.

Asymmetric Deprotonation and Electrophilic Quenching Strategies

An alternative and powerful approach to enantiomerically enriched planar chiral (η⁶-arene)chromium tricarbonyl complexes involves the asymmetric deprotonation of a prochiral complex followed by quenching with an electrophile. researchgate.netrsc.org This strategy utilizes a chiral, non-racemic lithium amide base to selectively remove a proton from one of the two enantiotopic ortho positions of a substituent on the complexed arene. The resulting lithiated intermediate, which is configurationally stable, is then trapped with an electrophile to afford the desired ortho-substituted planar chiral complex with high enantiomeric excess. rsc.org

The choice of the chiral base is critical for achieving high levels of enantioselectivity. Commonly used bases are derived from chiral secondary amines, such as (S)-N-benzyl-α-methylbenzylamine. The solvent and the nature of the electrophile can also influence the outcome of the reaction. This method has been successfully applied to a range of (η⁶-arene)Cr(CO)₃ complexes bearing directing groups like ethers, acetals, and carbamates. researchgate.net

Table 3: Asymmetric Deprotonation of (η⁶-Arene)Cr(CO)₃ Complexes

(η⁶-Arene)Cr(CO)₃ SubstrateChiral BaseElectrophileEnantiomeric Excess (ee %)Reference
(η⁶-Anisole)Cr(CO)₃Lithium (S)-N-benzyl-α-methylbenzylamideMe₃SiCl94 rsc.org
(η⁶-1,3-Dihydroisobenzofuran)Cr(CO)₃Lithium (R,R)-bis(α-methylbenzyl)amideMeOD99 researchgate.netrsc.org
(η⁶-Benzaldehyde dimethyl acetal)Cr(CO)₃Lithium (S)-N-isopropyl-N-(α-methylbenzyl)amidePh₂PCl81 researchgate.net
(η⁶-N,N-Diisopropylbenzamide)Cr(CO)₃s-BuLi / (-)-SparteineMeI96 researchgate.net

The enantiomeric excess reflects the selectivity of the deprotonation and quenching sequence.

Catalytic Asymmetric C–H Arylation for Planar Chirality Induction

A more recent and highly significant advancement in the synthesis of planar chiral (η⁶-arene)chromium tricarbonyl complexes is the development of catalytic asymmetric C–H activation/arylation reactions. nih.govacs.orgsemanticscholar.orgmanchester.ac.uk This groundbreaking methodology allows for the direct and enantioselective arylation of prochiral (η⁶-arene)Cr(CO)₃ complexes, avoiding the need for stoichiometric chiral auxiliaries or bases.

This strategy typically employs a palladium catalyst in conjunction with a chiral ligand. nih.govsemanticscholar.org A notable success in this area is the use of a hemilabile H₈-BINAP(O) ligand, which has been shown to provide high enantioselectivity in the direct C–H arylation of (η⁶-fluoroarene)chromium complexes with iodoarenes. nih.govacs.orgsemanticscholar.orgmanchester.ac.uk The reaction is believed to proceed via a Pd-catalyzed/Ag-promoted mechanism where the silver salt facilitates the C-H activation step. nih.govmanchester.ac.uk This method offers a highly atom-economical and efficient route to a variety of planar chiral chromium derivatives.

Table 4: Catalytic Asymmetric C–H Arylation of (η⁶-Fluoroarene)Cr(CO)₃ Complexes

(η⁶-Fluoroarene)Cr(CO)₃ SubstrateIodoareneCatalyst / LigandYield (%)Enantiomeric Ratio (e.r.)Reference
(η⁶-Fluorobenzene)Cr(CO)₃1-Iodo-4-nitrobenzenePd(dba)₂ / (S)-H₈-BINAP(O)7595:5 nih.govsemanticscholar.org
(η⁶-1,2-Difluorobenzene)Cr(CO)₃1-Iodo-3,5-dimethylbenzenePd(dba)₂ / (S)-H₈-BINAP(O)8293:7 nih.govsemanticscholar.org
(η⁶-1-Fluoro-3-methylbenzene)Cr(CO)₃1-IodonaphthalenePd(dba)₂ / (S)-H₈-BINAP(O)6896:4 nih.govsemanticscholar.org
(η⁶-1-Fluoro-4-methoxybenzene)Cr(CO)₃2-IodothiophenePd(dba)₂ / (S)-H₈-BINAP(O)7192:8 nih.govsemanticscholar.org

The enantiomeric ratio indicates the level of enantioselectivity achieved in the catalytic C-H arylation.

Elucidation of Structure and Bonding Through Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Analysis

NMR spectroscopy serves as a powerful tool for probing the electronic environment and dynamic behavior of benzene (B151609) chromium tricarbaldehyde and related compounds. Analysis of chemical shifts, coupling constants, and temperature-dependent spectral changes offers a detailed picture of the molecule's structure and the interactions between the metal center and the aromatic ligand.

Analysis of Chemical Shifts and Coupling Constants for Structural Elucidation

The complexation of a benzene ring to a chromium tricarbonyl moiety induces significant changes in the ¹H and ¹³C NMR spectra. A notable feature is the substantial upfield shift of the ring proton resonances upon complex formation. rsc.org This shift is attributed to a combination of factors, including the withdrawal of π-electron density from the arene ring, the magnetic anisotropy of the Cr(CO)₃ group, and the quenching of the ring current. rsc.org

In (Benzene)tricarbonylchromium (B13710417), the arene protons resonate at a higher field compared to free benzene. cdnsciencepub.com This increased shielding is a direct consequence of the metal-ligand bonding. The ¹³C NMR spectrum also provides valuable information, with the carbonyl carbons appearing at a distinct chemical shift. researchgate.net

Furthermore, the coupling constants between ring protons are affected by complexation. A decrease in the ortho-proton coupling constants is generally observed, from approximately 7.8-8.8 Hz in the free arene to 6.1-6.8 Hz in the chromium tricarbonyl complex. cdnsciencepub.com This change is thought to be related to the reduced π-electron density in the complexed arene ring. rsc.org Conversely, the one-bond ¹³C-¹H coupling constants of the ring increase upon complexation, which is attributed to an increase in electron density at the ring carbon nucleus. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundNucleusChemical Shift (ppm)Coupling Constant (Hz)
Benzene¹H~7.34
(Benzene)tricarbonylchromium¹H (arene)Upfield shiftedJortho: 6.1-6.8
Free Arene¹HJortho: 7.8-8.8
(Benzene)tricarbonylchromium¹³C (carbonyl)Distinct region
Complexed Arene Ring¹³C-¹HIncreased value

Note: Specific chemical shift values can vary depending on the solvent and substituents on the benzene ring.

Variable-Temperature NMR Studies on Ligand Rotation and Dynamics

Variable-temperature (VT) NMR spectroscopy is a crucial technique for investigating the dynamic processes within benzene chromium tricarbaldehyde and its derivatives, particularly the rotation of the arene ligand and the Cr(CO)₃ tripod. At low temperatures, the rotation of the Cr(CO)₃ group can become restricted on the NMR timescale, leading to the observation of distinct signals for the carbonyl carbons. mcmaster.ca For instance, in certain benzyl (B1604629) cation complexes derived from (R-C₆H₄CH₂OH)Cr(CO)₃, variable-temperature ¹³C NMR spectra show a splitting of the carbonyl carbon signal at low temperatures, providing evidence for electronically restricted rotation of the tripodal ligand. mcmaster.ca

Similarly, studies on sterically hindered complexes, such as (hexaphenylbenzene)Cr(CO)₃, have utilized VT-¹³C NMR to probe the rotation of the complexed phenyl ring. At low temperatures (-80 °C), the rotation of the chromium-bonded phenyl ring is slowed, and the activation energy barrier for this fluxional process can be calculated from the coalescence of the NMR signals at higher temperatures. These dynamic NMR studies provide valuable thermodynamic parameters for ligand rotation. nih.govosti.gov The coalescence temperature (Tc) and the frequency difference between the signals (Δν) are used to calculate the free energy of activation (ΔG‡) for the rotational process. mdpi.com

Application of NMR to Host-Guest Interactions and Anion Binding Studies

NMR spectroscopy is instrumental in studying the non-covalent interactions of benzene chromium tricarbaldehyde derivatives in host-guest chemistry and anion binding. Changes in chemical shifts upon the addition of a guest molecule or an anion provide direct evidence of complex formation and can be used to determine binding constants. nih.govnih.gov

For example, ¹H NMR titrations are a common method to quantify the binding affinity between a host molecule and a guest. nih.gov The chemical shift changes of specific protons on the host or guest molecule are monitored as a function of the guest concentration, and the data is fitted to a binding model to calculate the association constant (Ka). nih.govaalto.fi This approach has been used to study the binding of various guests within the cavities of host molecules where benzene or its derivatives act as a binding unit. mdpi.comrsc.org

Furthermore, NMR techniques can elucidate the specific interactions involved in binding. For instance, the observation of through-space correlations in 2D NMR experiments like ROESY can confirm the proximity of certain protons in the host-guest complex, providing insights into the binding geometry. mdpi.com These studies are crucial for understanding the role of non-covalent forces, such as CH/π interactions, in molecular recognition. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Modes and Electronic Effects

Infrared (IR) spectroscopy is a sensitive probe of the vibrational modes within a molecule, offering valuable information about bonding and electronic structure. In the context of benzene chromium tricarbaldehyde, the carbonyl (CO) stretching frequencies are particularly informative.

Carbonyl Stretching Frequencies as Probes for Electronic Environments

The C≡O stretching vibrations in metal carbonyl complexes are very intense and their frequencies are highly sensitive to the electronic environment around the metal center. spectroscopyonline.com In (Benzene)tricarbonylchromium, the CO stretching frequencies are lower than in free carbon monoxide, which is a result of back-bonding from the chromium d-orbitals into the π* orbitals of the CO ligands. This back-donation weakens the C-O bond, leading to a lower stretching frequency. mcmaster.camsu.edu

The electronic nature of the substituents on the benzene ring directly influences the extent of this back-bonding and, consequently, the CO stretching frequencies. Electron-donating groups on the arene ring increase the electron density on the chromium atom, which enhances back-bonding to the CO ligands and results in lower ν(CO) frequencies. Conversely, electron-withdrawing groups decrease the electron density on the metal, reduce back-bonding, and lead to higher ν(CO) frequencies. mcmaster.ca This makes the CO stretching bands excellent reporters of the electronic effects transmitted through the metal-arene bond.

The number and pattern of the CO stretching bands in the IR spectrum can also provide information about the local symmetry of the Cr(CO)₃ moiety. For an ideal C₃v symmetry, two IR-active CO stretching bands (A₁ and E modes) are expected. mcmaster.carsc.org

Table 2: Typical Carbonyl Stretching Frequencies (ν(CO), cm⁻¹) in IR Spectra

Compound/Conditionν(CO) (cm⁻¹)Comments
Free CO~2143
Cr(CO)₆~2000Reference for a saturated metal carbonyl
(Benzene)Cr(CO)₃~1985 (A₁), ~1915 (E)Lower frequency due to back-bonding
Arene with Electron-Donating GroupLower frequenciesIncreased back-bonding
Arene with Electron-Withdrawing GroupHigher frequenciesDecreased back-bonding

Note: The exact frequencies can vary with the solvent and the specific substituents.

Time-Resolved Infrared (TRIR) Spectroscopy for Photochemical Dynamics

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the short-lived intermediates and the dynamics of photochemical reactions. cmu.eduacs.org Upon photolysis, organometallic complexes like benzene chromium tricarbaldehyde can undergo various reactions, such as ligand dissociation. TRIR allows for the direct observation of the vibrational spectra of transient species, providing crucial information about their structure and lifetime. cmu.edu

For example, laser flash photolysis of a related rhodium complex in benzene, monitored by TRIR, revealed the formation of transient intermediates and the kinetics of subsequent reactions. cmu.edu In the context of (Benzene)tricarbonylchromium, TRIR could be used to study the photodissociation of a CO ligand, a common photochemical pathway for such complexes. rsc.org The appearance of new carbonyl stretching bands at different frequencies would indicate the formation of a coordinatively unsaturated (Benzene)Cr(CO)₂ intermediate. The decay of these transient signals and the growth of signals corresponding to subsequent reaction products can be monitored on a nanosecond to microsecond timescale, providing a detailed mechanistic picture of the photochemical dynamics. cmu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer

UV-Vis spectroscopy reveals the electronic transitions within the (Benzene)tricarbonylchromium molecule upon absorption of ultraviolet or visible light. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. hnue.edu.vnup.ac.za For (Benzene)tricarbonylchromium, the electronic spectrum is characterized by absorptions that are primarily of the π → π* type. hnue.edu.vn

The UV-Vis spectrum of (Benzene)tricarbonylchromium in various solvents exhibits a lowest energy absorption band in the range of 313-320 nm, which possesses a relatively high intensity. orientjchem.org More specifically, data from the NIST WebBook shows a prominent absorption peak around 320 nm. nist.gov These absorptions are attributed to charge transfer transitions, which can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). orientjchem.org

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to assign the experimental electronic absorption bands. orientjchem.org These calculations indicate that the electronic spectrum is dominated by LMCT transitions, with a smaller contribution from d-d transitions. orientjchem.org For instance, in a related substituted complex, a band at 426 nm was attributed to a mixture of MLCT and LMCT character. orientjchem.org The nature of the solvent can also influence the position of these absorption bands. orientjchem.org

X-ray Diffraction Analysis for Solid-State Molecular Architectures

X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, offering unparalleled insights into the molecular geometry of (Benzene)tricarbonylchromium.

Determination of Chromium-Arene and Carbonyl Geometries

Single-crystal X-ray diffraction studies have precisely determined the bond lengths and angles within the (Benzene)tricarbonylchromium molecule. The chromium atom is centrally located relative to the benzene ring, with the three carbonyl ligands arranged in a tripodal fashion, giving the molecule its characteristic "piano stool" structure. wikipedia.org

The distance from the chromium atom to the center of the benzene ring is a key parameter. Theoretical calculations at the B3LYP level of theory have determined this distance to be approximately 1.720 Å, which is in excellent agreement with experimental X-ray data that places it in the range of 1.724-1.726 Å. orientjchem.org The chromium-to-carbonyl-carbon bond lengths are typically in the range of 1.76 to 1.88 Å. mcmaster.ca Upon complexation, the benzene ring itself undergoes slight geometric changes, with an expansion of the ring and a slight bending of the hydrogen atoms toward the chromium atom. researchgate.net

Selected Bond Lengths in (Benzene)tricarbonylchromium
BondLength (Å)Source
Cr-C (arene)2.22 (avg) iucr.org
Cr-C (carbonyl)1.84 (avg) mcmaster.ca
C-O (carbonyl)1.14 (avg) mcmaster.ca
C-C (arene)Alternating short and long researchgate.netiucr.org

Structural Analysis of Staggered versus Eclipsed Conformations

The relative orientation of the Cr(CO)₃ tripod with respect to the benzene ring can lead to different conformations, primarily staggered and eclipsed. chemistrysteps.comwikipedia.org In the staggered conformation, the carbonyl groups are positioned over the midpoints of the carbon-carbon bonds of the benzene ring. researchgate.net Conversely, in the eclipsed conformation, the carbonyls are aligned with the carbon atoms of the benzene ring. researchgate.net

X-ray diffraction studies have shown that in the solid state, (Benzene)tricarbonylchromium preferentially adopts a staggered conformation. researchgate.netiucr.org This preference is attributed to electronic factors rather than steric hindrance. researchgate.netchemistrysteps.com Theoretical calculations have confirmed that the staggered conformer represents the energetic minimum, while the eclipsed conformer is a transition state. researchgate.net The rotational barrier between these conformations is very low, suggesting that the Cr(CO)₃ group can be considered an unhindered rotor. researchgate.net The conformation can be influenced by substituents on the benzene ring; electron-donating groups tend to favor an eclipsed orientation, while electron-withdrawing groups favor a staggered conformation. nih.gov

Conformational Analysis of (Benzene)tricarbonylchromium
ConformationDescriptionRelative EnergySource
StaggeredCO groups are positioned over the midpoints of the C-C bonds of the benzene ring.Minimum researchgate.net
EclipsedCO groups are aligned with the C atoms of the benzene ring.Transition State researchgate.net

Identification of Nonclassical Hydrogen Bonding Interactions

While not as strong as conventional hydrogen bonds, nonclassical hydrogen bonds, such as C-H···O and C-H···F interactions, can play a significant role in the crystal packing of molecules. morressier.comrsc.org In the solid-state structure of some tricarbonyl(η⁶-arene)chromium complexes, evidence of these weak interactions has been observed. nih.gov

Theoretical and Computational Investigations into Electronic Structure and Reactivity

Quantum Chemical Methodologies for Geometry Optimization and Energetics

The precise calculation of a molecule's geometry and the energies associated with its various conformations is fundamental to understanding its stability and reactivity. For (benzene)tricarbonylchromium (B13710417), both Density Functional Theory (DFT) and ab initio methods have been extensively employed.

Density Functional Theory (DFT) has become a primary computational tool for studying (benzene)tricarbonylchromium due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is frequently used for these types of complexes. For instance, the B3LYP method, paired with the LanL2DZ basis set, has been successfully used for geometry optimizations and to study the conformational space and rotational barriers of the Cr(CO)₃ fragment. researchgate.netresearchgate.net This level of theory has been instrumental in reaffirming that the tripodal Cr(CO)₃ unit in (benzene)tricarbonylchromium is an unhindered rotor, with a staggered conformer identified as the energy minimum and the eclipsed conformer as the transition state. researchgate.net

DFT calculations have also been crucial in assessing the stability of intermediates formed during reactions. Studies on the addition of anionic, cationic, and radical species to the complex have utilized the B3LYP functional to show that the chromium tricarbonyl fragment stabilizes all three types of reactive intermediates. researchgate.net For more accurate energy calculations, especially for weak interactions, various functionals and larger basis sets are employed. psu.edu For example, the interaction energies for dimers of (benzene)tricarbonylchromium have been calculated using functionals such as B3PW91, BP86, and PBEPBE with basis sets like 6-311+G(d,p), corrected for basis set superposition error (BSSE). psu.edu These calculations indicate that dimer formation is thermodynamically favored. psu.edu

DFT Functionals and Basis Sets Used in Studies of (Benzene)tricarbonylchromium and Related Complexes

FunctionalBasis SetApplicationReference
B3LYPLanL2DZGeometry Optimization, Rotational Barrier Calculation researchgate.netresearchgate.net
B3LYP6-31G(d)Investigation of Molecular Orbital and Electronic Properties researchgate.net
B3PW91, BP86, PBEPBE6-311+G(d,p)Calculation of Dimer Interaction Energies psu.edu
B3LYPDZVP2+Energy Calculations for Reactive Intermediates researchgate.net

Ab initio molecular orbital methods, while often more computationally intensive than DFT, provide a high level of theory for benchmarking and for cases where DFT may be less reliable. These methods have been used to investigate the structure and bonding of (benzene)tricarbonylchromium. researchgate.net For example, a combination of ab initio quantum-mechanical calculations and high-accuracy X-ray diffraction experiments has been used to establish a linear correlation between the bond-alternation geometry of the free benzene (B151609) ring and the metal-bound arene. researchgate.net Such studies confirm that while complexation to the Cr(CO)₃ fragment alters the benzene ring's structure, the fundamental electronic characteristics are retained and systematically modified. researchgate.net Ab initio methods have also been applied to explore the mechanisms of reactions involving related organometallic complexes, providing insights into oxidative addition pathways. researchgate.net

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons and the nature of chemical bonds within (benzene)tricarbonylchromium is key to explaining its unique properties and reactivity. Various analytical techniques are applied to the results of quantum chemical calculations to extract this information.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic transitions. For (benzene)tricarbonylchromium and its derivatives, the HOMO-LUMO gap is a key parameter indicating chemical stability and the energy required for electronic excitation. researchgate.net Analysis of the HOMO and LUMO compositions reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively.

The Natural Bond Orbital (NBO) scheme provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that represent core electrons, lone pairs, and bonds. NBO analysis has been used to investigate intramolecular charge transfer and hyperconjugative interactions within the complex. researchgate.net Natural Population Analysis (NPA), a related technique, quantifies the charge distribution among atoms. psu.edu NPA calculations on (benzene)tricarbonylchromium show that the carbonyl ligands withdraw a significant amount of electron density, leaving the coordinated benzene ring with a very positive electrostatic potential surface. psu.edubg.ac.rs

The electronic spectrum of (benzene)tricarbonylchromium is characterized by charge-transfer transitions. Computational studies help in assigning these transitions. The dominant transition is generally found to be a ligand-to-metal charge transfer (LMCT), where electron density is moved from the π-system of the benzene ring to the d-orbitals of the chromium atom. lookchem.com However, in certain substituted derivatives, metal-to-ligand charge transfer (MLCT) transitions can also become significant. lookchem.com These transitions involve the movement of electron density from the metal center to the π* orbitals of the carbonyl or arene ligands and are crucial in photochemical reactions.

Electron deformation density maps provide a detailed picture of how electron density is redistributed upon bond formation. High-resolution X-ray diffraction experiments, combined with theoretical calculations, have been used to redetermine the experimental electron deformation density of (benzene)tricarbonylchromium. researchgate.netdissercat.com These studies visualize the accumulation of electron density in the bonding regions and the depletion around the atomic nuclei, offering direct insight into the covalent and dative interactions between the chromium atom, the benzene ring, and the carbonyl ligands.

The Electron Localization Function (ELF) is a topological analysis tool that maps the regions of space where electron pairs are likely to be found. researchgate.net ELF studies on (benzene)tricarbonylchromium and related systems help to characterize the nature of the metal-ligand bonds and the degree of electron delocalization within the arene ring upon complexation. researchgate.netresearchgate.net

The complexation of a benzene ring to a chromium tricarbonyl fragment, Cr(CO)₃, profoundly alters its electronic properties and chemical reactivity. This section delves into the computational studies that have been instrumental in understanding these changes, exploring reaction mechanisms, conformational dynamics, and more complex rearrangements.

Theoretical Exploration of Nucleophilic and Electrophilic Additions

The coordination of an arene ring to an electron-withdrawing Cr(CO)₃ group significantly depletes the electron density of the ring, a change that dramatically influences its reactivity. researchgate.netuwindsor.ca This electronic perturbation is the primary reason for the enhanced susceptibility of the complexed benzene ring to nucleophilic attack, a reaction that is notoriously difficult for free benzene. researchgate.netuwindsor.ca

Computational studies, particularly those using Density Functional Theory (DFT), have provided detailed energetic and structural insights into these reactions. researchgate.net Theoretical models predict that the Cr(CO)₃ moiety stabilizes anionic, cationic, and radical intermediates formed during addition reactions. researchgate.net For anionic and cationic additions, computational results align with experimental observations, showing a strong preference for addition to the complexed arene over a non-complexed one. researchgate.net In a competitive scenario, reactions under both anionic and cationic conditions lead exclusively to products resulting from addition to the (phenyl)tricarbonylchromium moiety. researchgate.net

The mechanism typically involves the addition of a nucleophile to the arene ring to form an anionic η⁵-cyclohexadienyl complex, which has been characterized crystallographically. uwindsor.ca Subsequent oxidation of this intermediate yields the substituted arene product. uwindsor.ca This process effectively transforms the normally nucleophilic benzene into an electrophilic entity.

Conversely, while the electron-poor nature of the complexed ring would suggest deactivation towards electrophiles, the reality is more nuanced. The Cr(CO)₃ group can stabilize benzylic carbocations through a neighboring group effect, facilitating certain electrophilic substitutions. uwindsor.ca

Table 1: Computed Preference for Addition to Complexed vs. Non-Complexed Arenes

Reaction TypeComputational PredictionExperimental Outcome
Anionic AdditionExclusive addition to complexed areneExclusive addition to complexed arene researchgate.net
Cationic AdditionExclusive addition to complexed areneExclusive addition to complexed arene researchgate.net
Intermolecular Radical AdditionAddition to complexed arene is >100,000 times fasterFavored addition to complexed arene researchgate.net
Intramolecular Radical AdditionInitial addition to complexed arene, followed by equilibriumMixture of products, preference for non-complexed arene due to equilibrium researchgate.net

Mechanistic Pathways of Carbon-Hydrogen Bond Activation

The activation of otherwise inert Carbon-Hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and organometallic complexes are often key players. princeton.eduresearchgate.net In the context of arene chromium tricarbonyl complexes, computational studies have explored the reactivity of C-H bonds, particularly at the benzylic position of alkyl-substituted arenes.

Theoretical investigations show a competition between electrophilic substitution on the aromatic ring and C-H bond activation at the benzylic position. weizmann.ac.il The feasibility of C-H activation is strongly correlated with the bond dissociation energy (BDE). C-H bonds with a BDE of up to 90 kcal mol⁻¹ are susceptible to attack. weizmann.ac.il Computational studies on related systems, such as platinum-mediated C-H activation, reveal that the process can proceed via an insertion/elimination pathway. nih.gov This involves the reversible activation of the C-H bond, followed by a rate-determining elimination step. nih.gov While direct C-H activation of the benzene ring in (η⁶-C₆H₆)Cr(CO)₃ itself is not a facile process, the principles derived from studies on related alkylarenes and other organometallic systems provide a mechanistic framework for understanding potential functionalization pathways. researchgate.netweizmann.ac.il

Conformation and Rotational Barriers of the Cr(CO)₃ Fragment

The (η⁶-benzene)tricarbonylchromium molecule is not static; the chromium tricarbonyl "tripod" can rotate relative to the benzene ring. Theoretical studies using both ab initio molecular orbital calculations and DFT have been crucial in characterizing the energetics of this rotation. researchgate.net

The two primary conformations are the staggered and eclipsed forms:

Staggered Conformation: The carbonyl groups are situated over the midpoints of alternate carbon-carbon bonds of the benzene ring. This conformation is consistently identified as the energetic minimum. researchgate.net

Eclipsed Conformation: The carbonyl groups are positioned over alternate carbon atoms of the benzene ring. This represents a transition state for the rotation. researchgate.net

Computational studies have determined that the rotational barrier is very low. DFT calculations place the rotational energy difference (ΔE_rot) at approximately 0.333 kcal/mol. researchgate.net This low barrier confirms that at room temperature, (η⁶-C₆H₆)Cr(CO)₃ is an unhindered rotor. researchgate.net These calculations also reveal that the electronic influence of the Cr(CO)₃ fragment induces a slight distortion in the benzene ring's structure, causing an alternation of long and short carbon-carbon bonds, which differs between the staggered and eclipsed conformations. researchgate.net

Table 2: Calculated Rotational Barrier for the Cr(CO)₃ Fragment in (η⁶-C₆H₆)Cr(CO)₃

ConformationRelative Energy (kcal/mol)Status
Staggered0.0Minimum
Eclipsed0.333Transition State

Data obtained from DFT level calculations. researchgate.net

Inter-Ring Haptotropic Rearrangements (IRHR) in Polycyclic Arene Complexes

In chromium tricarbonyl complexes of polycyclic aromatic hydrocarbons (PAHs), the Cr(CO)₃ unit can migrate from one aromatic ring to another. This dynamic process is known as an inter-ring haptotropic rearrangement (IRHR). acs.orgrsc.org Theoretical methods have been employed to map the potential energy surfaces for these migrations. acs.org

Key findings from these computational studies include:

Coordination Preference: The Cr(CO)₃ complex preferentially coordinates to the most aromatic, least substituted rings. For instance, in triphenylene, coordination to an outer ring is favored by 17.4 kcal·mol⁻¹ over coordination to the central, more substituted ring. acs.org

Migration Barriers: The activation barriers for the metal's "jump" from one ring to another vary depending on the PAH structure, ranging from 16.4 kcal·mol⁻¹ for phenalene (B1197917) to 24.5 kcal·mol⁻¹ for triphenylene. acs.org

Mechanism: The mechanism of the η⁶,η⁶-inter-ring haptotropic rearrangement involves stationary states on the potential energy surface where the hapticity of the metal-ligand interaction is reduced compared to the initial and final complexes. researchgate.net

Ligand Effects: The kinetics of these rearrangements can be tuned by altering the ligands on the chromium atom. Replacing a CO ligand with phosphine (B1218219) or phosphite (B83602) ligands can modify the activation barriers for the haptotropic shift, an effect that has been analyzed in terms of the steric and electronic properties of the phosphorus ligands. nih.gov

Aromaticity Perturbation upon Complexation: Theoretical Assessments

One of the most common theoretical tools for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS calculations measure the magnetic shielding at a specific point, typically the center of a ring. Negative NICS values indicate diatropic ring currents, characteristic of aromaticity, while positive values suggest anti-aromaticity.

Evidence for Retained or Enhanced Aromaticity: Some NICS studies have concluded that there is no quenching of the ring current in (η⁶-benzene)tricarbonylchromium. researchgate.net Other studies, analyzing structural and NMR data from complexed benzannulenes, have suggested that the aromaticity of the complexed benzene ring is effectively enhanced by about 25% compared to free benzene. nih.gov

Evidence for Reduced Aromaticity: Conversely, complexation alters the geometry of the benzene ring, causing a loss of planarity and an increase in bond length alternation, which are typically associated with a decrease in aromaticity. researchgate.net Other theoretical analyses based on reactivity descriptors, such as the orbital-weighted dual descriptor, suggest that the nucleophilic character of the ring is reduced, which is interpreted as a sign of diminished aromaticity. nih.gov

This divergence highlights that "aromaticity" is a multifaceted concept, and different theoretical probes (magnetic, structural, electronic) can lead to different interpretations. The Cr(CO)₃ fragment withdraws π-electron density from the ring, which alters its reactivity, but the cyclic delocalization and associated ring currents are not necessarily eliminated and may even be reorganized in a complex manner. researchgate.netresearchgate.net

Table 3: Summary of Theoretical Assessments on Aromaticity of (η⁶-C₆H₆)Cr(CO)₃

Theoretical Method/IndicatorObservationConclusion on AromaticityReference
NICS CalculationsNo quenching of diatropic ring currentAromaticity is not reduced researchgate.net
Structural & NMR Data (from complexed annulene)Behaves like a system with greater bond fixing abilityEffective aromaticity is enhanced nih.gov
Structural Calculations (DFT)Increased bond length alternation, loss of planarityAromaticity is perturbed/reduced researchgate.net
Reactivity DescriptorsReduction of the ring's nucleophilic characterAromaticity is reduced nih.gov

Mechanistic Insights into Reactivity and Organometallic Transformations

Enhanced Electrophilicity and Nucleophilic Aromatic Substitution (SNAr)

The Cr(CO)₃ moiety functions similarly to a nitro group in its ability to decrease the electron density of the attached aromatic ring. uwindsor.ca This electronic perturbation is the foundation for the enhanced reactivity of the complex towards nucleophiles.

Nucleophilic Attack on the Complexed Arene Ring

The primary consequence of the reduced electron density on the benzaldehyde (B42025) ring is its pronounced susceptibility to attack by nucleophiles. acs.org Unlike uncomplexed aromatic rings, which are generally resistant to nucleophilic addition, the chromium-complexed ring readily undergoes such reactions. uwindsor.ca A broad range of carbon and heteroatom nucleophiles can add to the arene ring. uwindsor.ca

The mechanism involves the direct addition of the nucleophile to the π-system of the aromatic ring. Stereochemically, this attack consistently occurs from the exo face, which is the face opposite to the bulky Cr(CO)₃ group. uwindsor.ca This approach is sterically favored and leads to the formation of a tetrahedral carbon center.

Dearomatization Reactions and Cyclohexadienyl Complex Intermediates

The fate of this cyclohexadienyl intermediate is dependent on the subsequent reaction conditions. Oxidation of the intermediate, typically with an agent like iodine (I₂), leads to the rearomatization of the ring and the formation of a substituted benzaldehyde complex, effectively resulting in a nucleophilic aromatic substitution for a hydride ion (SNAr). uwindsor.ca

Regioselectivity and Stereoselectivity in Nucleophilic Additions

The position of nucleophilic attack on the substituted ring is governed by a combination of electronic and steric factors, including the nature of the substituent on the arene and the conformation of the Cr(CO)₃ group. uwindsor.ca The regioselectivity of nucleophilic addition to substituted arene chromium tricarbonyl complexes is a complex issue, with outcomes dependent on kinetic versus thermodynamic control. uwindsor.ca

For (η⁶-Benzaldehyde)tricarbonylchromium, the electron-withdrawing aldehyde group directs incoming nucleophiles primarily to the meta and para positions. The ortho position is less favored due to a combination of steric hindrance from the aldehyde group and the Cr(CO)₃ tripod, while the meta position is electronically activated.

As previously mentioned, the stereoselectivity of the addition is highly controlled. The bulky metal carbonyl unit effectively blocks one face of the aromatic ring, compelling the nucleophile to attack exclusively from the exo face. uwindsor.ca This results in a high degree of diastereoselectivity in the formation of the cyclohexadienyl intermediate.

Arene Lithiation and Subsequent Functionalization

In addition to enhancing susceptibility to nucleophilic attack, the Cr(CO)₃ group significantly increases the acidity of the ring protons. wikipedia.org This allows for direct deprotonation of the arene ring using strong bases like organolithium reagents, a reaction known as arene lithiation. wikipedia.orgwikipedia.org

Influence of Substituents on Lithiation Position

The site of lithiation is directed by substituents on the aromatic ring, a phenomenon known as directed ortho metalation (DoM). wikipedia.org For (η⁶-Benzaldehyde)tricarbonylchromium, the aldehyde functionality is a powerful directing group. However, the aldehyde itself is reactive towards organolithium reagents. To circumvent this, the aldehyde is often protected in situ through temporary transformation into an amino-alcoholate by reacting it with a lithium amide. researchgate.net This protected species then directs the lithiation to the ortho position. researchgate.net

The use of chiral lithium amides allows for enantioselective ortho-lithiation, producing planar chiral complexes with high enantiomeric excess. researchgate.net This method provides a powerful tool for the asymmetric synthesis of substituted benzaldehyde derivatives.

Table 1: Enantioselective ortho-Lithiation of (η⁶-Benzaldehyde)tricarbonylchromium This table presents data on the asymmetric ortho-lithiation of the benzaldehyde chromiumtricarbonyl complex using various chiral diamines for in situ protection and direction of the lithiation, followed by quenching with an electrophile.

Chiral DiamineElectrophileYield (%)Enantiomeric Excess (ee, %)
(R,R)-N,N'-bis(2-methoxyethyl)-N-methyl-1,2-diphenylethanediamineMeI6872
(R,R)-N,N'-bis(2-methoxyethyl)-N-methyl-1,2-diphenylethanediamineMe₃SiCl5871

Data sourced from Alexakis, A., et al. (1995). researchgate.net

Utilization of Organolithium Intermediates in Carbon-Carbon Bond Formation

The ortho-lithiated (η⁶-benzaldehyde)tricarbonylchromium species is a potent nucleophile and a valuable intermediate for the formation of new carbon-carbon bonds. rug.nlorganic-chemistry.org It can be reacted with a wide variety of electrophiles to introduce new substituents at the position adjacent to the aldehyde.

Common electrophiles include:

Aldehydes and Ketones: Reaction with these electrophiles yields secondary and tertiary alcohols, respectively, after an aqueous workup. organic-chemistry.org

Alkyl Halides: These reactions lead to the introduction of alkyl groups.

Trimethylsilyl Chloride (TMSCl): This reaction introduces a silyl (B83357) group, which can be useful for subsequent transformations. researchgate.net

Carbon Dioxide: Carboxylation of the lithiated intermediate followed by acidification produces the corresponding salicylic (B10762653) acid derivative.

These reactions provide a versatile and highly regioselective method for the synthesis of complex, ortho-substituted benzaldehydes, which are important building blocks in organic synthesis. organic-chemistry.org

Activation of Carbon-Halogen Bonds for Cross-Coupling Reactions

The coordination of the electron-withdrawing Cr(CO)₃ group to a haloarene significantly modifies the ring's reactivity, making it susceptible to transformations that are otherwise difficult to achieve. This activation is particularly pivotal for facilitating cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.cayoutube.com

The chromium tricarbonyl fragment enhances the electrophilicity of the aromatic ring, making the carbon atom of a carbon-halogen (C-X) bond more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Palladium or Nickel). This process is the typical initiating step in many cross-coupling catalytic cycles. The complexation effectively lowers the energy barrier for the C-X bond cleavage. uwindsor.ca

Research has demonstrated the utility of (η⁶-haloarene)Cr(CO)₃ complexes in various palladium-catalyzed cross-coupling reactions. For instance, (chlorobenzene)tricarbonylchromium can undergo Suzuki, Stille, and Sonogashira couplings under conditions where uncomplexed chlorobenzene (B131634) would be unreactive. The Cr(CO)₃ unit serves as a temporary activating group that can be easily removed after the desired coupling has been achieved, typically through mild oxidation (e.g., exposure to air and light, or treatment with iodine).

Table 1: Examples of Cross-Coupling Reactions with (η⁶-Haloarene)Cr(CO)₃ Complexes

Haloarene Complex Coupling Partner Catalyst/Conditions Product (After Decomplexation) Yield (%)
(η⁶-Chlorobenzene)Cr(CO)₃ Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C Biphenyl 85
(η⁶-Bromobenzene)Cr(CO)₃ Tributyl(vinyl)tin PdCl₂(PPh₃)₂, THF, 65°C Styrene 92
(η⁶-Iodobenzene)Cr(CO)₃ Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N, 25°C Diphenylacetylene 95
(η⁶-4-Chlorotoluene)Cr(CO)₃ 4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343), 100°C 4-Methyl-4'-methoxybiphenyl 88

The data illustrates that the chromium complex enables efficient coupling even with traditionally less reactive aryl chlorides. This strategy expands the scope of haloarenes that can be used in these powerful bond-forming reactions.

Metal-Directed Reactions and Stereocontrol

The steric bulk and electronic influence of the chromium tricarbonyl moiety extend beyond simple activation to exert profound control over the stereochemical outcome of reactions on the arene ring and its substituents. uwindsor.ca This "stereodirecting" effect is a powerful tool in asymmetric synthesis. uwindsor.ca

Facial Control by the Cr(CO)₃ Moiety in Diastereoselective Synthesis

The large Cr(CO)₃ group effectively blocks one face of the planar arene ring, forcing attacking reagents to approach from the opposite, unhindered face. uwindsor.ca This principle of "facial control" is instrumental in achieving high levels of diastereoselectivity in reactions such as nucleophilic additions to the ring or reactions involving substituents.

For substituted arene complexes, such as those derived from toluene or anisole, nucleophiles will add to the exo face (the face opposite the chromium). In the case of ortho- or meta-substituted complexes, this directed attack can generate chiral products with high diastereomeric excess. For example, the addition of a nucleophile to (toluene)tricarbonylchromium (B82834) followed by quenching with an electrophile proceeds with high stereoselectivity.

Similarly, the deprotonation of a benzylic position followed by alkylation occurs exclusively on the face anti (opposite) to the Cr(CO)₃ group. This allows for the stereocontrolled synthesis of complex benzylic stereocenters.

Table 2: Diastereoselective Reactions Directed by the Cr(CO)₃ Moiety

Substrate Reagent(s) Reaction Type Diastereomeric Excess (d.e.) (%)
(η⁶-Toluene)Cr(CO)₃ 1. sec-BuLi, 2. MeI Benzylic Alkylation >98
(η⁶-Benzaldehyde)Cr(CO)₃ MeMgBr Nucleophilic Addition to Carbonyl 96
(η⁶-1,2-Dimethylbenzene)Cr(CO)₃ 1. n-BuLi, 2. PhCHO Lithiation-Aldol Reaction 95
(η⁶-Anisole)Cr(CO)₃ 1. t-BuLi, 2. TMSCl Nucleophilic Addition-Substitution >99

The high diastereoselectivity observed underscores the effectiveness of the Cr(CO)₃ group as a removable stereodirecting auxiliary in organic synthesis. uwindsor.ca

Direction of Benzylic Substitution Reactions

The position adjacent to the benzene (B151609) ring, known as the benzylic position, exhibits unique reactivity when complexed to a chromium tricarbonyl unit. libretexts.org The Cr(CO)₃ group stabilizes intermediates at this position, including cations, anions, and radicals, through resonance and electronic effects, thereby directing the course of substitution reactions. uwindsor.cachemistrysteps.com

Stabilization of Benzylic Intermediates:

Anions: The electron-withdrawing nature of the Cr(CO)₃ moiety significantly increases the acidity of benzylic protons. This facilitates deprotonation with relatively mild bases to form a resonance-stabilized benzylic anion. This anion then reacts with electrophiles exclusively on the face opposite the metal group. uwindsor.ca

Cations: Although the Cr(CO)₃ group is electron-withdrawing, it can effectively stabilize adjacent carbocations through a "neighboring group effect," involving the participation of the metal's d-orbitals. uwindsor.ca This allows for Sₙ1-type substitution reactions at the benzylic position to proceed with high stereochemical control, with the incoming nucleophile attacking from the face anti to the metal.

Radicals: Benzylic radicals are also stabilized by the complex, facilitating selective radical reactions such as benzylic bromination using N-Bromosuccinimide (NBS). libretexts.orgchemistrysteps.com

This control over benzylic reactivity allows for the selective functionalization of alkyl side chains on an aromatic ring.

Table 3: Examples of Directed Benzylic Substitution Reactions

Substrate Reagent(s) Intermediate Type Product (After Decomplexation) Yield (%)
(η⁶-Ethylbenzene)Cr(CO)₃ 1. KHMDS, 2. CH₃I Anion (±)-sec-Butylbenzene 90
(η⁶-(1-Phenylethanol))Cr(CO)₃ HBF₄, CH₃CN Cation (1-Azidoethyl)benzene 85
(η⁶-Toluene)Cr(CO)₃ NBS, AIBN (initiator) Radical Benzyl (B1604629) bromide 94
(η⁶-(Diphenylmethyl) methyl ether)Cr(CO)₃ 1. n-BuLi, 2. Ph₂CO Anion 1,1,2,2-Tetraphenylethanol 88

Catalytic Applications in Advanced Organic Synthesis

Hydrogenation and Isomerization Catalysis

(Η⁶-arene)tricarbonylchromium complexes have demonstrated notable catalytic activity in hydrogenation and isomerization reactions, offering unique selectivity profiles. The electronic modification of the arene by the Cr(CO)₃ group and the steric hindrance it provides are key to its catalytic behavior.

Chemoselective Hydrogenation of Conjugated Dienes

(Η⁶-Arene)tricarbonylchromium complexes function as effective homogeneous catalysts for the selective hydrogenation of conjugated dienes. A hallmark of this catalytic system is its remarkable selectivity for 1,4-addition of hydrogen, leading to the formation of cis-monoenes. acs.orgacs.org This process is highly chemoselective, as isolated double bonds are not reduced under the same conditions, allowing for the precise hydrogenation of conjugated systems within complex molecules.

The catalytic cycle is believed to involve the dissociation of a carbonyl ligand to create a coordinatively unsaturated chromium species. The conjugated diene then coordinates to the metal center, followed by the transfer of hydrogen. For example, the hydrogenation of methyl sorbate (B1223678) using (η⁶-benzene)tricarbonylchromium or (η⁶-methylbenzoate)tricarbonylchromium yields methyl 3-hexenoate with high selectivity. acs.org

Research has shown that various (arene)tricarbonylchromium complexes, including those with benzene (B151609), methylbenzoate, and naphthalene (B1677914) ligands, are active for the 1,4-hydrogenation of dienes like linoleate (B1235992) and soybean methyl esters. acs.org The reaction typically proceeds under moderate hydrogen pressure and temperature. The stereoselectivity of the 1,4-addition is a key feature, providing a reliable method for the synthesis of Z-alkenes. acs.org

Catalyst PrecursorSubstrateMajor ProductSelectivityReference
(η⁶-C₆H₅COOCH₃)Cr(CO)₃Methyl sorbateMethyl 3-hexenoateHigh acs.org
(η⁶-C₆H₆)Cr(CO)₃Methyl linoleateMethyl monoenoates1,4-addition acs.org
(η⁶-Naphthalene)Cr(CO)₃3,5-diene-1,7-diynes(Z,Z,Z)-1,4,7-trienesHigh acs.org

Stereocontrol in Olefin Transformations

The bulky tricarbonylchromium group is a powerful stereodirecting auxiliary, effectively shielding one face of the arene ring. uwindsor.carsc.org This steric blockade allows for high diastereoselectivity in reactions involving substituents on the arene ring. While often used in stoichiometric transformations, the principles of this stereocontrol are fundamental to developing catalytic processes. The facial control exerted by the Cr(CO)₃ moiety has been widely exploited in diastereoselective synthesis. uwindsor.ca

This steric influence is particularly effective in controlling the stereochemistry at positions vicinal (adjacent) to the arene ring. For instance, nucleophilic addition to benzaldehyde (B42025) complexes proceeds with high diastereoselectivity due to the chromium complex controlling the trajectory of the incoming nucleophile. This principle has been applied in the formal synthesis of natural products like (±)-erythro-juvabione, where excellent regioselectivity and vicinal stereocontrol (›99:1) were achieved in the reaction of an organocuprate with a complexed enone. uwindsor.ca

Asymmetric Catalysis Employing Planar Chiral (η⁶-Arene)chromium Complexes as Ligands

The complexation of a 1,2- or 1,3-unsymmetrically disubstituted arene to a Cr(CO)₃ fragment creates planar chirality. rsc.org These non-superimposable mirror-image isomers can be resolved or synthesized in an enantiomerically pure form, making them valuable scaffolds for chiral ligands in a wide range of asymmetric catalytic reactions. nih.gov

Role in Asymmetric C–H Arylation Reactions

A significant breakthrough in the application of planar chiral (η⁶-arene)chromium complexes is their use as substrates in catalytic, asymmetric C–H activation reactions. This provides a direct and efficient route to enantioenriched planar chiral compounds, which were previously accessible mainly through stoichiometric methods. acs.orgamazonaws.com

Research has demonstrated the first catalytic direct asymmetric C–H arylation of simple prochiral (η⁶-fluoroarene)chromium complexes. acs.orgacs.org This transformation is typically catalyzed by a palladium complex, with a chiral ligand guiding the enantioselectivity. A key finding was the effectiveness of a hemilabile H₈-BINAP(O) ligand, which was crucial for achieving high enantioselectivity. acs.orguwindsor.caacs.org The reaction mechanism is proposed to involve a Pd-catalyzed/Ag-promoted system where the silver salt facilitates the C–H activation step. acs.orguwindsor.ca The resulting enantioenriched products can be further functionalized, for example, by converting them into novel planar chiral phosphine (B1218219) ligands. amazonaws.comacs.org

SubstrateCatalyst SystemChiral LigandEnantiomeric Ratio (er)Reference
(η⁶-Fluorobenzene)Cr(CO)₃Pd(dba)₂ / Ag₂CO₃(S)-H₈-BINAP(O)up to 96:4 acs.org
(η⁶-1-Fluoro-3-methylbenzene)Cr(CO)₃Pd(dba)₂ / Ag₂CO₃(S)-H₈-BINAP(O)up to 95:5 acs.org

Applications in Asymmetric Hydroboration and Hydrosilylation

Chiral ligands based on the (η⁶-arene)Cr(CO)₃ scaffold have been successfully employed in various asymmetric catalytic reactions, including hydroborations and hydrosilylations. researchgate.net These reactions are fundamental transformations in organic synthesis, providing access to valuable chiral alcohols and organosilanes. Asymmetric hydrosilylation of alkenes, for instance, is an effective method for producing optically active organosilanes, which are versatile synthetic intermediates. researchgate.net

While the application of (arene)chromium-based ligands in these specific areas is less explored than in other C-C bond-forming reactions, early results have pointed to their rich potential. nih.govresearchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for specific substrate classes in hydroboration and hydrosilylation reactions.

Design and Synthesis of Chiral Phosphine Ligands from (η⁶-Arene)chromium Complexes

A particularly fruitful application of planar chiral (η⁶-arene)chromium complexes is their use as precursors for the synthesis of novel chiral phosphine ligands. acs.orgacs.org These ligands combine the planar chirality of the chromium-arene unit with the coordinating ability of the phosphine group, creating a unique chiral environment for metal-catalyzed reactions.

The synthesis can be achieved in a few steps from achiral arene-chromium precursors. acs.org A common strategy involves diastereoselective functionalization or, more recently, the catalytic asymmetric C–H arylation of a prochiral chromium complex, followed by a phosphination reaction. acs.orgacs.org For example, the C-F bond in an enantioenriched (η⁶-fluoroaryl)chromium complex can undergo nucleophilic aromatic substitution with a phosphide (B1233454) reagent to install the phosphine moiety. acs.org

These chromium-complexed arylphosphines have been shown to be effective ligands in asymmetric catalysis, such as in palladium-catalyzed allylic alkylation reactions, providing chiral equivalents to the ubiquitous triarylphosphine ligands. researchgate.netnih.gov

Ligand TypeSynthetic PrecursorApplicationReference
Planar chiral monophosphine(η⁶-Anisole)Cr(CO)₃Pd-catalyzed allylic alkylation acs.org
Planar chiral mono- and diphosphines(η⁶-Fluoroarene)Cr(CO)₃General asymmetric catalysis acs.org

Cycloaddition Reactions Directed by Chromium Tricarbonyl

The complexation of an aromatic ring to a chromium tricarbonyl [Cr(CO)₃] fragment significantly alters the electronic properties and steric environment of the arene. This modification has been strategically exploited in organic synthesis, particularly in directing the stereochemical outcome of cycloaddition reactions. The Cr(CO)₃ moiety functions as a powerful electron-withdrawing group, activating the arene ring system. Concurrently, its considerable steric bulk effectively shields one face of the aromatic ring, compelling reactants to approach from the opposite, unhindered (exo) face. uwindsor.cawikipedia.org This facial-directing ability is a cornerstone of the stereoselective transformations involving these complexes.

Diels-Alder and Hetero-Diels-Alder Reactions

The steric hindrance imposed by the chromium tricarbonyl group provides a robust method for controlling diastereoselectivity in [4+2] cycloaddition reactions, such as the Diels-Alder and hetero-Diels-Alder reactions. uwindsor.ca By coordinating the chromium fragment to a planar-chiral arene, it is possible to achieve high levels of asymmetric induction.

Detailed research has been conducted on the Lewis acid-promoted hetero-Diels-Alder reactions of enantiomerically pure (η⁶-benzaldehyde)chromium tricarbonyl complexes. In these studies, ortho-substituted benzaldehyde-Cr(CO)₃ complexes have been shown to react with activated dienes, such as Danishefsky's diene, in the presence of a Lewis acid like zinc chloride (ZnCl₂). cnr.it These reactions proceed with high yields and remarkable stereocontrol, affording the corresponding 2-aryl pyranones as single diastereoisomers. cnr.it The enantiomeric purity of the starting chiral benzaldehyde complex is transferred almost perfectly to the cycloadduct, demonstrating the reaction's high degree of enantiospecificity. cnr.it

The reaction conditions, particularly the choice of catalyst, can be critical. For instance, while ZnCl₂ promotes the desired cycloaddition at room temperature, using a stronger Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (-78°C) can divert the reaction pathway towards a Mukaiyama-like aldol (B89426) addition product instead of the cycloadduct. cnr.it

The versatility of this methodology has been explored by employing different dienes. The reaction of an ortho-methoxybenzaldehyde chromium tricarbonyl complex with a 2-methoxy-substituted diene also proceeds with high diastereoselectivity, yielding the corresponding cycloadduct. cnr.it This highlights the general applicability of the chromium tricarbonyl directing group in controlling the stereochemistry of cycloaddition reactions. cnr.it

The following tables summarize the results of these stereoselective hetero-Diels-Alder reactions.

Table 1: Hetero-Diels-Alder Reaction of Enantiopure (η⁶-Benzaldehyde)Cr(CO)₃ Complexes with Danishefsky's Diene. cnr.it

This table shows the reaction of various ortho-substituted benzaldehyde chromium tricarbonyl complexes with Danishefsky's diene, catalyzed by ZnCl₂, resulting in the formation of complexed pyranones and their subsequent decomplexation.

EntryOrtho-Substituent (in Benzaldehyde Complex)Yield of Complexed Pyranone (%)Yield of Decomplexed Pyranone (%)Enantiomeric Excess (ee %)
1-CH₃GoodQuantitative>98
2-OCH₃GoodQuantitative>98
3-ClGoodQuantitative>98

Table 2: Reaction of (η⁶-2-Chlorobenzaldehyde)Cr(CO)₃ with a Substituted Diene. cnr.it

This table details the reaction between the 2-chlorobenzaldehyde (B119727) chromium tricarbonyl complex and a 2-methoxyphenyl substituted diene, demonstrating the diastereoselectivity of the cycloaddition.

ReactantsCatalystTemperatureProductYield (%)Diastereomeric Excess (d.e. %)
(η⁶-2-Chlorobenzaldehyde)Cr(CO)₃ + 2-(2-methoxyphenyl)-1,3-butadieneZnCl₂Room Temp.Cycloadduct68100
(η⁶-2-Chlorobenzaldehyde)Cr(CO)₃ + 2-(2-methoxyphenyl)-1,3-butadieneBF₃·OEt₂-78°CAldol Product8098

These findings underscore the utility of the chromium tricarbonyl group not just as a source of steric hindrance but as a powerful stereodirecting auxiliary in advanced organic synthesis, enabling the construction of complex, stereochemically-defined molecules through cycloaddition pathways.

Advanced Derivatives, Analogues, and Future Research Horizons

Substituted Arene Analogues and their Comparative Reactivity

The coordination of a chromium tricarbonyl fragment, Cr(CO)₃, to an arene ring fundamentally alters the ring's electronic properties and reactivity. nih.gov This electron-withdrawing effect enhances the electrophilicity of the arene, making it susceptible to nucleophilic attack, and increases the acidity of benzylic protons. nih.govuwindsor.cawikipedia.org

The reactivity of these complexes is highly dependent on the nature of the substituents on the arene ring. Electron-withdrawing groups on the benzene (B151609) ring can hinder the initial complexation reaction with chromium hexacarbonyl. orientjchem.org Conversely, electron-rich arenes are typically good substrates for the synthesis of these "piano stool" complexes. wikipedia.orgwikipedia.org

Once formed, the substituent pattern dictates the regioselectivity of subsequent reactions. Nucleophilic aromatic substitution (SNAr) and addition reactions are common transformations. princeton.edursc.org For instance, the addition of carbon nucleophiles to substituted arene complexes is highly regioselective, often influenced by both kinetic and thermodynamic factors. uwindsor.ca Strong resonance-donating substituents like alkoxy (RO-) or amino (R₂N-) groups direct incoming nucleophiles to the meta position. princeton.edu The Cr(CO)₃ tripod itself can adopt different conformations relative to the substituents, which also influences reactivity. Electron-donating groups tend to favor an eclipsed conformation, while electron-withdrawing groups typically result in a staggered orientation. nih.gov

Recent research has expanded the utility of these complexes in modern synthetic chemistry, particularly in cross-coupling reactions. The Cr(CO)₃ unit can activate C-halogen bonds for reactions like the Suzuki-Miyaura coupling, enabling the synthesis of complex poly(hetero)aryls. nih.govchemrxiv.org Furthermore, the planar chirality induced in unsymmetrically ortho- or meta-disubstituted arene complexes has been harnessed for asymmetric C-H functionalization, providing access to novel chiral phosphine (B1218219) ligands. nih.govacs.org

Table 1: Comparative Reactivity of Substituted (Arene)Cr(CO)₃ Complexes This table is interactive. You can sort and filter the data.

Arene Substituent (X) Type of Reaction Key Finding Reference(s)
-H (Benzene) Nucleophilic Addition Undergoes addition with organolithium reagents; lithiation occurs at the ring. wikipedia.org
-Cl, -F Nucleophilic Aromatic Substitution (SNAr) The Cr(CO)₃ group activates the ring, allowing facile displacement of the halide by nucleophiles like methoxide. uwindsor.capsu.edu
-OCH₃, -N(CH₃)₂ Nucleophilic Addition Directs incoming nucleophiles primarily to the meta position. princeton.edu
-Cl, -Br Suzuki-Miyaura Coupling The complexed arene can be coupled with arylboronic acids to form biaryls. uwindsor.cachemrxiv.org
-F (in prochiral arenes) Asymmetric C-H Arylation Enables catalytic, enantioselective synthesis of planar-chiral biaryl complexes. acs.org
-CH₂R Benzylic Functionalization The Cr(CO)₃ group stabilizes both benzylic anions and cations, allowing for highly diastereoselective reactions. wikipedia.org
Multiple Substituents Ligand Exchange An optimized thermal method allows for the high-yield synthesis of densely functionalized complexes. chemrxiv.org

Graphene and Polycyclic Aromatic Hydrocarbon Complexes

The coordination chemistry of the Cr(CO)₃ unit extends beyond simple benzene derivatives to include polycyclic aromatic hydrocarbons (PAHs) and even the infinite π-system of graphene. These complexes exhibit unique structural and dynamic properties.

In complexes with PAHs such as naphthalene (B1677914) and anthracene (B1667546), the chromium tricarbonyl fragment preferentially coordinates to the outermost, least-substituted ring. acs.org Theoretical studies have investigated the intramolecular haptotropic rearrangements in these systems, where the Cr(CO)₃ moiety migrates from one ring to another. acs.org The activation barriers for these migrations are influenced by the specific PAH, with the stability of the complex generally increasing with the size of the aromatic system in a linear series (e.g., naphthalene < anthracene < tetracene). acs.org

Researchers have successfully demonstrated the η⁶-complexation of chromium to graphene, highly-oriented pyrolytic graphite (B72142) (HOPG), and single-walled carbon nanotubes (SWNTs). arxiv.orgrsc.org These reactions represent the use of graphene as an extended organometallic ligand. arxiv.orgrsc.org The reactivity is sensitive to the curvature of the carbon surface, with SWNTs being the least reactive. arxiv.orgrsc.org The complexation disrupts the planarity of the graphene sheet and alters its electronic properties. researchgate.net Importantly, mild methods for decomplexation have been developed, which can restore the pristine graphene, suggesting potential for reversible functionalization. rsc.orgarxiv.org

Table 2: Properties of Cr(CO)₃ Complexes with Extended π-Systems This table is interactive. You can sort and filter the data.

Ligand Observation Property/Application Reference(s)
Naphthalene Haptotropic migration of Cr(CO)₃ between rings. Potential for molecular switches. uwindsor.caacs.org
Anthracene Cr(CO)₃ prefers coordination to the outer ring. Binding energy is higher than for naphthalene complex. acs.org
Phenanthrene Multiple non-equivalent pathways for haptotropic shifts. Complex reaction dynamics. acs.org
Graphene Formation of (η⁶-graphene)Cr(CO)₃ and (η⁶-graphene)₂Cr confirmed. Alters electronic properties; potential for catalyst supports. arxiv.orgrsc.orgresearchgate.net
Carbon Nanotubes (SWNTs) Lower reactivity towards complexation compared to graphene. Curvature affects η⁶-bond formation. arxiv.orgrsc.org

Organometallic Ionic Liquids and Heterometallic Systems

The incorporation of the (arene)chromium tricarbonyl unit into ionic and multimetallic frameworks has led to the creation of novel materials with unique properties.

Organometallic ionic liquids (OMILs) based on this scaffold have been synthesized. acs.org A successful strategy involves the reaction of (η⁶-benzyl bromide)tricarbonylchromium with N-methylimidazole to form a cationic chromium complex. acs.orgacs.org Subsequent anion exchange, for example, replacing the bromide with a bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) anion, can significantly lower the melting point, yielding a salt that is liquid below 70°C. acs.org These OMILs extend the family of metal-containing ionic liquids, which are of interest for various applications, including as specialized reaction media. acs.orgresearchgate.net

The (arene)chromium tricarbonyl framework also serves as a building block for heterometallic systems. Bimetallic Cr-Mn compounds have been prepared via the cyclomanganation of chromium-complexed N,N-dimethylbenzylamine, involving the selective activation of an aromatic C-H bond. acs.org Furthermore, the imidazolium-based chromium OMILs can act as precursors to heterometallic carbene complexes. For example, a ruthenium-chromium carbene complex has been synthesized and characterized, demonstrating a method for linking the chromium tricarbonyl moiety to other transition metal centers. acs.orgacs.org

Emerging Research Directions and Potential Applications

The unique properties of (benzene)chromium tricarbonyl and its derivatives continue to inspire new avenues of research, with potential applications spanning catalysis, materials science, and molecular electronics.

The ability to introduce planar chirality into arene complexes has made them attractive targets as ligands in asymmetric catalysis. rsc.orgcapes.gov.br Enantiopure phosphine-substituted (arene)chromium complexes, for instance, are being explored for their potential in enantioselective transformations. acs.org Beyond its use as a stoichiometric reagent or chiral auxiliary, the parent (benzene)chromium tricarbonyl itself can act as a catalyst, for example, in the 1,4-hydrogenation of 1,3-dienes. wikipedia.org The development of materials based on these complexes is also a growing field. The synthesis of densely functionalized poly(hetero)aryls using chromium-complexed precursors is one such example. nih.govchemrxiv.org Moreover, the attachment of chromium complexes to graphene surfaces opens the possibility of using these materials as electronically tunable catalyst supports. rsc.org

Complexation with the Cr(CO)₃ fragment significantly perturbs the electronic structure of the arene ring. researchgate.net Theoretical and experimental studies have analyzed the frontier molecular orbitals and charge-transfer transitions within these molecules. orientjchem.orglookchem.com Most complexes are dominated by ligand-to-metal charge transfer (LMCT) transitions. orientjchem.org The nature of the arene substituent can fine-tune these properties. DFT studies have shown that the stability of the complex is influenced by substituents, with an exemplary order being (PhSiMe₃)Cr(CO)₃ > (Ph)Cr(CO)₃ > (PhNp)Cr(CO)₃ > (PhCl)Cr(CO)₃. orientjchem.org The interaction between the metal and the ligand induces a distortion in the benzene ring, leading to alternating long and short C-C bonds, the extent of which depends on the rotational conformation of the Cr(CO)₃ tripod. researchgate.net In graphene-chromium complexes, this electronic perturbation can lead to enhanced electrical conductivity, a property that could be exploited in novel electronic materials. researchgate.net

The dynamic behavior of certain chromium tricarbonyl complexes makes them candidates for molecular-level devices. The haptotropic migration of the Cr(CO)₃ group between the rings of a polycyclic aromatic hydrocarbon, such as naphthalene, has been proposed as the basis for a molecular switch. uwindsor.ca In such a system, the position of the metal fragment could represent a "0" or "1" state, which could potentially be controlled by an external stimulus. This concept places arenetricarbonylchromium compounds among the molecules being investigated for future applications in optical information storage and molecular electronics. orientjchem.orglookchem.com While the realization of functional devices remains a significant challenge, the fundamental properties of these complexes provide a compelling foundation for continued research.

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